molecular formula C16H15F2NO B2376539 1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one CAS No. 1022442-83-6

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one

Cat. No.: B2376539
CAS No.: 1022442-83-6
M. Wt: 275.299
InChI Key: QAUFIVFJUQKMSM-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is a compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 3,5-difluorophenyl boronic acid with a suitable halogenated precursor under palladium catalysis. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing this compound .

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other similar compounds.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c1-9-3-15-14(16(20)4-9)5-10(2)19(15)13-7-11(17)6-12(18)8-13/h5-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUFIVFJUQKMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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